1,9-Dibromononane
Overview
Description
1,9-Dibromononane, also known as Nonamethylene dibromide, is a chemical compound with the molecular formula C9H18Br2 . It has a molecular weight of 286.05 g/mol .
Molecular Structure Analysis
The IUPAC name for 1,9-Dibromononane is 1,9-dibromononane . The InChI representation is InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
. The Canonical SMILES representation is C(CCCCBr)CCCCBr
.
Physical And Chemical Properties Analysis
1,9-Dibromononane has a density of 1.4±0.1 g/cm³ . Its boiling point is 286.5±0.0 °C at 760 mmHg . The compound has a molar refractivity of 59.2±0.3 cm³ . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has 8 rotatable bonds . The topological polar surface area is 0 Ų .
Scientific Research Applications
Catalysis and Organic Synthesis
1,9-Dibromononane has been found to play a critical role in catalytic processes and the synthesis of complex organic compounds. For example, it is utilized in the catalytic dicuprate addition process, where its combination with dimethyl sulfide enhances the stabilization of the active organo-dicuprate species. This synergy improves the overall yield of desired alkylated bis-enone products in the synthesis involving sterol 1,6-dienone (Lyn Powell, A. Mahmood, G. Robinson, 2011) Dialkyl Sulfide Stabilisation in a Catalytic Dicuprate 1,6-Dienone Addition Process.
Polymer Chemistry
In polymer chemistry, 1,9-Dibromononane is employed to create innovative materials. It has been used to cross-link poly(ethyleneimine), forming a novel heterogeneous copper(I) catalyst system for "click" 1,3 dipolar cycloaddition reactions. This system demonstrates the utility of 1,9-Dibromononane in facilitating the development of recyclable catalysts for polymer modifications (Lies Bonami, Wim Van Camp, Dieter Van Rijckegem, F. D. Du Prez, 2009) Facile Access to an Efficient Solid-Supported Click Catalyst System Based on Poly(ethyleneimine).
Material Science
The compound has also been explored in the context of material science, especially in the synthesis of liquid crystalline materials. For instance, 1,9-Dibromononane was used in the synthesis of a thermotropic liquid crystalline polyether, showcasing its ability to contribute to the development of materials with unique phase behaviors (Alexander J. Jing, Orawan Taikum, Christopher Y. Li, F. Harris, Stephen Z. D. Cheng, 2002) Phase identifications and monotropic transition behaviors in a thermotropic main-chain liquid crystalline polyether.
Organic Chemistry
In organic chemistry, it is used as a key intermediate in the synthesis of complex molecules. For example, 1,9-Dibromononane's reaction with steviol in the presence of KOH-DMSO leads to O-alkylation products, demonstrating its utility in the modification of natural products (R. N. Khaibullin, I. Strobykina, V. Kataev, R. Z. Musin, 2009) O-Alkylation of diterpenoid steviol in the system KOH-DMSO.
Safety And Hazards
When handling 1,9-Dibromononane, it’s important to avoid contact with skin and eyes, and avoid breathing vapors or mists . If swallowed, seek immediate medical assistance . It’s also recommended to wash thoroughly after handling . In case of a fire, suitable extinguishing media include water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .
properties
IUPAC Name |
1,9-dibromononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAXVZXBFBHLMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063521 | |
Record name | Nonane, 1,9-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dibromononane | |
CAS RN |
4549-33-1 | |
Record name | 1,9-Dibromononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4549-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonane, 1,9-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-DIBROMONONANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonane, 1,9-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonane, 1,9-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,9-dibromononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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